4-Ethynylcyclohexan-1-one
Overview
Description
4-Ethynylcyclohexan-1-one is an organic compound with the molecular formula C8H10O. It is characterized by the presence of an ethynyl group attached to the fourth carbon of a cyclohexanone ring. This compound is a colorless to pale yellow liquid and is soluble in organic solvents such as alcohol, ether, gasoline, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylcyclohexan-1-one can be synthesized through the Grignard reaction. The process involves the reaction of ethynylmagnesium bromide with cyclohexanone in an anhydrous ether solution. The reaction proceeds as follows :
- Ethynylmagnesium bromide is prepared by reacting acetylene with magnesium in the presence of dry ether.
- The ethynylmagnesium bromide is then reacted with cyclohexanone in an anhydrous ether solution.
- The reaction mixture is filtered to remove the precipitated magnesium bromide.
- The filtrate is distilled to separate the product, which is then collected by cooling.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach due to its efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexanones depending on the nucleophile used
Scientific Research Applications
4-Ethynylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-ethynylcyclohexan-1-one involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexanone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Propynylcyclohexan-1-one: Similar structure but with a propynyl group instead of an ethynyl group.
4-Butynylcyclohexan-1-one: Contains a butynyl group, leading to different reactivity and applications.
Uniqueness: 4-Ethynylcyclohexan-1-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it valuable in the development of novel compounds and materials .
Properties
IUPAC Name |
4-ethynylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h1,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEFFGQWHGOVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549050-50-1 | |
Record name | 4-ethynylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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